molecular formula C8H15N3 B6330457 1-(Pentan-2-yl)-1H-pyrazol-3-amine CAS No. 1240565-70-1

1-(Pentan-2-yl)-1H-pyrazol-3-amine

Cat. No. B6330457
CAS RN: 1240565-70-1
M. Wt: 153.22 g/mol
InChI Key: FHNBVECKLYWLIL-UHFFFAOYSA-N
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Description

The compound “1-(Pentan-2-yl)-1H-pyrazol-3-amine” appears to contain a pentan-2-yl group and a 1H-pyrazol-3-amine group. The pentan-2-yl group is a five-carbon alkyl group . The 1H-pyrazol-3-amine group is a type of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the pentan-2-yl group and the 1H-pyrazol-3-amine group. The pentan-2-yl group would provide a hydrophobic characteristic to the molecule, while the 1H-pyrazol-3-amine group would likely contribute to its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. The pentan-2-yl group might undergo reactions typical of alkanes, such as combustion and substitution reactions. The 1H-pyrazol-3-amine group could participate in various reactions due to the presence of nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pentan-2-yl group could make the compound relatively hydrophobic. The presence of nitrogen in the 1H-pyrazol-3-amine group could influence its acidity and basicity .

Scientific Research Applications

Chemical Reactions and Synthesis

  • The reaction of certain ketone derivatives with nicotinic hydrazide can produce 1-acyl-1H-pyrazoles, demonstrating the chemical versatility of the pyrazole structure (Baeva et al., 2020).

Structural and Molecular Analysis

  • Pyrazole derivatives have been synthesized and structurally characterized, showing their potential as pharmaceutical agents. Crystallographic analysis has provided insights into their geometric properties (Titi et al., 2020).

Biological and Antitumor Activities

  • New aryl pyrazole derivatives exhibited selective inhibition of tissue non-specific alkaline phosphatase and showed strong inhibitory effects on various cancer cell lines, indicating potential for antitumor applications (Channar et al., 2018).

Fluorescent Properties and Synthesis

  • The synthesis of 1H-pyrazoles with fluorescent abilities was achieved, indicating their potential use in optical applications (Odin et al., 2022).

Catalysis and Polymerization

  • Pyrazolyl compounds have been used as catalysts for the copolymerization of CO2 and cyclohexene oxide, showcasing their role in environmentally friendly chemical processes (Matiwane et al., 2020).

Antibacterial and Antifungal Activities

  • Synthesized arylazopyrazoles displayed antibacterial and antifungal properties, underscoring their potential in pharmaceutical and medicinal chemistry (Sharma et al., 2010).

Antimicrobial Activity

  • Pyrazole derivatives demonstrated antimicrobial activity, further highlighting their pharmaceutical significance (Farghaly & El-Kashef, 2005).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

1-pentan-2-ylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-3-4-7(2)11-6-5-8(9)10-11/h5-7H,3-4H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNBVECKLYWLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N1C=CC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pentan-2-yl)-1H-pyrazol-3-amine

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